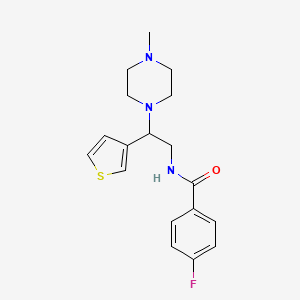

4-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3OS/c1-21-7-9-22(10-8-21)17(15-6-11-24-13-15)12-20-18(23)14-2-4-16(19)5-3-14/h2-6,11,13,17H,7-10,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWQHTCAOHQVHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. A common route might include:

Formation of the Benzamide Core: Starting with a fluorobenzoyl chloride, which reacts with an amine to form the benzamide.

Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

Attachment of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the carbonyl group in the benzamide.

Substitution: The fluorine atom on the benzene ring can be a site for nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

4-Fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound that is characterized by a fluorine atom, a piperazine moiety, and a thiophene ring. It belongs to the class of benzamides and is known for its potential biological activities, especially in pharmacology. The presence of fluorine in the compound enhances its lipophilicity and metabolic stability, making it a candidate for drug development.

The exploration of the biological activity of this compound is important to understand its therapeutic potential in various medical fields. The biological activity of the compound is attributed to its interaction with molecular targets like enzymes or receptors. Similar compounds have been shown to inhibit kinases, proteases, or G-protein coupled receptors, which are crucial in cell signaling pathways related to cancer and inflammation. The mechanism may involve the inhibition of enzyme activity by targeting kinases involved in cell proliferation, and the modulation of receptor function by interacting with G-protein coupled receptors to influence signaling pathways.

Potential Research Areas

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiophene ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several synthesized analogs, which differ in substituents on the piperazine ring, aromatic cores, or heterocyclic systems. Key comparisons include:

Table 1: Structural Comparison of Selected Benzamide Derivatives

Key Observations :

Piperazine Substituents :

- The target compound’s 4-methylpiperazine group lacks aryl substitution, which may enhance solubility compared to bulkier aryl-substituted analogs like 3i, 3j, and 3g .

- Aryl substitutions (e.g., methoxy or chloro groups) in analogs 3i–3g are designed to modulate receptor affinity, particularly for dopamine D3 receptors .

Thiophen-3-yl vs.

Linker Flexibility :

- The target compound uses a direct ethyl linker, while analogs 3i–3g employ an ethoxyethyl chain, increasing flexibility and possibly altering pharmacokinetic properties .

Table 2: Spectral Data for Selected Compounds

Biological Activity

4-Fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound notable for its potential pharmacological properties. This compound incorporates a fluorine atom, a piperazine moiety, and a thiophene ring, which are often associated with enhanced biological activities. The exploration of its biological activity is crucial for understanding its therapeutic potential in various medical fields.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 347.5 g/mol. The presence of fluorine enhances lipophilicity and metabolic stability, potentially improving bioavailability in drug applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂FN₃OS |

| Molecular Weight | 347.5 g/mol |

| CAS Number | 946327-10-2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. Compounds with similar structures have been shown to inhibit kinases, proteases, or G-protein coupled receptors, which are crucial in cell signaling pathways related to cancer and inflammation. The mechanism may involve:

- Inhibition of Enzyme Activity : Targeting kinases involved in cell proliferation.

- Modulation of Receptor Function : Interacting with G-protein coupled receptors to influence signaling pathways.

Anticancer Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown activity against various cancer cell lines, including:

- HeLa (cervical cancer)

- CaCo-2 (colon adenocarcinoma)

In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by disrupting critical signaling pathways.

Antimicrobial and Anti-inflammatory Effects

The compound's potential antimicrobial and anti-inflammatory activities are also noteworthy. Research indicates that benzamide derivatives can inhibit the growth of various bacterial strains and exhibit anti-inflammatory effects by modulating cytokine production.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into their therapeutic potentials:

- Study on Benzamide Derivatives : A study indicated that certain benzamide derivatives exhibited moderate to high potency as RET kinase inhibitors, suggesting potential applications in cancer therapy .

- Thioacetamide Interaction : Research on thioacetamide derivatives revealed significant interactions with N,N-disubstituted benzamides, supporting the notion that structural modifications can enhance biological efficacy .

- Oxadiazole Derivatives : Another study highlighted that oxadiazole derivatives showed diverse biological activities including anticancer and anti-inflammatory effects, indicating that structural components like thiophene may play a role in enhancing these activities .

Q & A

Q. What are the key steps and reaction conditions for synthesizing 4-fluoro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Condensation of 4-fluorobenzoic acid derivatives with an ethylenediamine intermediate bearing thiophen-3-yl and 4-methylpiperazine groups.

- Step 2 : Activation of the carboxylic acid group (e.g., using EDC·HCl and HOBt) for amide bond formation .

- Step 3 : Purification via normal-phase chromatography (e.g., ethyl acetate/hexane gradients) or reverse-phase HPLC for high-purity yields . Critical parameters include anhydrous solvents (e.g., CHCl), reaction temperatures (room temperature to reflux), and stoichiometric control of reagents .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments and carbon backbone integrity (e.g., δ 7.74 ppm for aromatic protons in benzamide) .

- Mass Spectrometry (MS) : LC-MS or ESI-MS to confirm molecular weight (e.g., [M+H] peaks) .

- Infrared (IR) Spectroscopy : Detection of amide C=O stretches (~1650 cm) and aromatic C-F bonds (~1220 cm) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using gradients like 10–40% acetonitrile/0.1% formic acid .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- In vitro binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for receptors (e.g., dopamine or serotonin receptors due to the piperazine moiety) .

- Enzyme inhibition studies : Kinase or protease assays to screen for inhibitory activity .

- Cytotoxicity screening : MTT assays on cell lines (e.g., HEK293 or cancer cells) to assess baseline toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding data between computational and experimental studies?

- Validate computational models : Compare molecular docking results (e.g., AutoDock Vina) with experimental SPR/K values. Adjust force fields or solvation parameters if discrepancies exceed 1 log unit .

- Control for assay conditions : Ensure consistent pH, ionic strength, and temperature. For example, piperazine protonation states vary with pH, altering receptor interactions .

- Use orthogonal techniques : Confirm binding via isothermal titration calorimetry (ITC) or NMR titration .

Q. What strategies optimize the compound’s selectivity for specific biological targets?

- Structure-activity relationship (SAR) studies : Modify substituents on the benzamide (e.g., replace 4-fluoro with Cl or CF) or piperazine (e.g., N-methyl vs. N-ethyl) to probe steric/electronic effects .

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with the amide group) using software like Schrödinger .

- Metabolic stability assays : Test liver microsome stability to prioritize derivatives with longer half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.